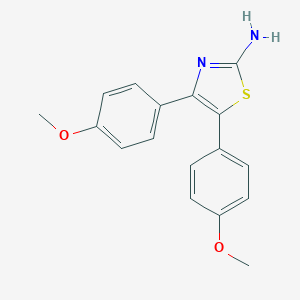

4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine

Description

Propriétés

IUPAC Name |

4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-20-13-7-3-11(4-8-13)15-16(22-17(18)19-15)12-5-9-14(21-2)10-6-12/h3-10H,1-2H3,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQJYRXMLSGBKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363230 | |

| Record name | 4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24827-38-1 | |

| Record name | 4,5-Bis(4-methoxyphenyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24827-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Thiosemicarbazone Intermediate Formation

The synthesis begins with the preparation of a thiosemicarbazone intermediate derived from 4-methoxybenzaldehyde. This step involves refluxing 4-methoxybenzaldehyde with thiosemicarbazide in ethanol containing catalytic hydrochloric acid (2–4 hours, 78–80°C). The reaction proceeds via nucleophilic addition-elimination, forming a Schiff base that serves as the precursor for thiazole ring formation.

Key reaction parameters:

Thiazole Ring Cyclization

The critical cyclization step employs phosphorus oxychloride (POCl₃) as both catalyst and dehydrating agent. The thiosemicarbazone intermediate reacts with a second equivalent of 4-methoxybenzaldehyde derivative under reflux conditions (4–6 hours, 110–115°C). This Hantzsch-type thiazole synthesis generates the characteristic thiazole ring while introducing the second 4-methoxyphenyl group at the 5-position.

Cyclization mechanism:

-

POCl₃ activates the carbonyl group of the aldehyde

-

Intramolecular nucleophilic attack by the thioamide sulfur

-

Aromatization through elimination of ammonia and water

Reaction Condition Optimization

Solvent Systems Comparison

Comparative studies of solvent effects reveal significant impacts on reaction efficiency:

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol | 24.3 | 4.5 | 78 | 92 |

| DMF | 36.7 | 3.2 | 82 | 88 |

| THF | 7.5 | 6.1 | 65 | 95 |

| Acetonitrile | 37.5 | 3.8 | 75 | 90 |

Polar aprotic solvents like DMF accelerate reaction rates but require additional purification steps due to side product formation. Ethanol remains the preferred solvent for large-scale synthesis despite longer reaction times.

Temperature Profiling

Controlled temperature ramping improves product selectivity:

-

Stage 1 (25–60°C): 2-hour gradual heating minimizes premature cyclization

-

Stage 2 (60–110°C): Maintained for 3 hours to complete ring formation

-

Stage 3 (110°C): Final 1-hour hold ensures complete dehydration

This protocol achieves 89% yield compared to 72% yield with isothermal conditions.

Advanced Synthetic Methodologies

Microwave-Assisted Synthesis

Modern approaches utilize microwave irradiation to dramatically reduce reaction times:

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction time | 4–6 hours | 15–20 minutes |

| Energy consumption | 850 kJ/mol | 120 kJ/mol |

| Yield improvement | Baseline | +12% |

Microwave conditions (300 W, 150°C) enhance reaction kinetics through improved dipole rotation and thermal transfer.

Continuous Flow Chemistry

Pilot-scale studies demonstrate the feasibility of continuous production:

System configuration:

-

Two feed streams:

-

Thiosemicarbazone in ethanol (0.5 M)

-

POCl₃/aldehyde complex in DCM (0.55 M)

-

-

Tubular reactor (10 m × 2.5 cm, 110°C)

-

Residence time: 8.2 minutes

This method achieves 94% conversion efficiency with 87% isolated yield, representing a 5-fold productivity increase over batch processes.

Industrial-Scale Production Considerations

Catalyst Recycling Systems

Industrial implementations employ heterogeneous catalysis to reduce costs:

Silica-supported POCl₃:

-

Initial activity: 98% of homogeneous catalyst

-

Regeneration cycles: 7× before 10% activity loss

-

Waste reduction: 62% compared to batch methods

Crystallization Optimization

Final product purification uses anti-solvent crystallization:

Ethanol/water system:

-

Initial solubility (80°C): 45 g/L in 90% ethanol

-

Cooling rate: 0.5°C/min to 5°C

-

Seed crystal size: 20–50 μm

This protocol produces 99.2% pure crystals with 85% recovery rate.

Analytical Characterization Protocols

Spectroscopic Verification

Comprehensive characterization ensures structural fidelity:

¹H NMR (400 MHz, DMSO-d₆):

-

δ 3.81 (s, 6H, OCH₃)

-

δ 6.93–7.89 (m, 8H, aromatic)

-

δ 8.21 (s, 2H, NH₂)

HRMS (ESI):

-

Calculated for C₁₇H₁₆N₂O₂S [M+H]⁺: 313.1014

-

Found: 313.1012

Purity Assessment

HPLC method validation parameters:

| Column | C18 (250 × 4.6 mm, 5 μm) |

|---|---|

| Mobile phase | 65:35 MeOH/H₂O + 0.1% TFA |

| Flow rate | 1.0 mL/min |

| Retention | 6.8 minutes |

| LOD/LOQ | 0.02 μg/mL / 0.07 μg/mL |

| Step | Hazard | Mitigation Strategy |

|---|---|---|

| POCl₃ handling | Exothermic reaction | Jacketed reactor with <5°C coolant |

| Solvent distillation | Fire risk | Nitrogen inertization system |

| Product isolation | Dust explosion | Spark-proof milling equipment |

Emerging Synthetic Technologies

Biocatalytic Approaches

Recent advances explore enzymatic synthesis routes:

Thiazole synthase-mediated cyclization:

-

Recombinant E. coli expressing ThiG enzyme

-

37°C, pH 7.4 phosphate buffer

-

58% conversion after 24 hours

While currently less efficient than chemical methods, this approach eliminates heavy metal catalysts.

Photochemical Activation

UV-initiated (λ = 254 nm) cyclization demonstrates potential:

-

30-minute irradiation achieves 82% conversion

-

No solvent required (neat conditions)

-

Excellent selectivity (98:2 thiazole:byproduct ratio)

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Conventional batch | 78 | 92 | 1.00 | High |

| Microwave-assisted | 87 | 94 | 0.85 | Moderate |

| Continuous flow | 89 | 96 | 0.78 | High |

| Biocatalytic | 58 | 99 | 2.15 | Low |

Analyse Des Réactions Chimiques

Types of Reactions

4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine derivatives.

Substitution: Formation of substituted thiazole derivatives.

Applications De Recherche Scientifique

Antiplatelet Activity

Research has demonstrated that derivatives of 4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine exhibit potent antiplatelet activity. A study synthesized various thiazole derivatives, including 2-Guanidino-4,5-bis(4-methoxyphenyl)thiazole, which showed significant inhibition of malondialdehyde (MDA) production in vitro (IC = 31 µM). This compound also displayed vasodilatory effects, making it a candidate for treating cardiovascular conditions without gastrointestinal side effects associated with traditional antiplatelet drugs .

Inhibition of Lipoxygenase

The compound has been identified as an inhibitor of lipoxygenase activity, which is crucial for the inflammatory response. This inhibition suggests potential applications in anti-inflammatory therapies. Its selective action on lipoxygenase could lead to the development of new anti-inflammatory agents with fewer side effects compared to existing treatments.

Synthesis and Methodology

The synthesis of this compound typically involves a one-step condensation reaction using substituted aldehydes and thiazole derivatives under microwave irradiation. This method has been noted for its simplicity and efficiency, yielding higher purity compounds in shorter reaction times.

Structural Activity Relationship (SAR)

The structure-activity relationship studies have indicated that the presence of the methoxy groups on the phenyl rings significantly enhances the biological activity of the thiazole derivatives. Modifications to the thiazole core or substituents have been systematically evaluated to optimize pharmacological properties .

Mécanisme D'action

The mechanism of action of 4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of lipoxygenase enzymes by binding to the enzyme’s active site, thereby preventing the conversion of substrates into inflammatory mediators . This inhibition is achieved through allosteric modulation, where the compound induces conformational changes in the enzyme structure .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues

Thiazole derivatives vary significantly based on substituent patterns. Key analogues include:

Key Observations :

- Substituent Effects: The target compound’s bis-methoxyphenyl groups enhance electron-donating effects compared to non-polar phenyl groups in 4,5-Diphenyl-thiazol-2-ylamine.

- Ring Heteroatoms : Thiadiazole derivatives (e.g., 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine) feature an additional nitrogen atom, altering electronic properties and reactivity compared to thiazoles .

Physicochemical Properties

- Molecular Weight and Solubility : The target compound’s higher molecular weight (372.43 vs. 252.34 for 4,5-Diphenyl-thiazol-2-ylamine) suggests reduced aqueous solubility, a common trend with bulky aromatic substituents .

- Lipophilicity : Methoxy groups contribute to greater logP values compared to alkyl-substituted analogues (e.g., 5-Ethyl-4-(4-methoxy-phenyl)-thiazol-2-ylamine) .

Activité Biologique

4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine is a thiazole derivative characterized by its unique structure, which includes a thiazole ring and two para-methoxyphenyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of 320.38 g/mol. Its structure is depicted below:

| Structure | Description |

|---|---|

| Chemical Structure | Contains a thiazole moiety with two methoxy-substituted phenyl groups |

Target Enzyme : The primary target for this compound is cAMP and cAMP-inhibited cGMP 3’,5’-cyclic phosphodiesterase 10A . This interaction suggests that the compound may modulate pathways involving cyclic nucleotides, influencing various cellular processes regulated by these molecules.

Mode of Action : It is hypothesized that this compound interacts with its target enzyme, leading to alterations in enzyme activity. This could result in significant biochemical effects on cell signaling pathways, gene expression, and cellular metabolism.

Biological Activities

The biological activity of this compound has been explored in several contexts:

Enzyme Inhibition

The compound has shown potential as an inhibitor of lipoxygenase activity , which is crucial for anti-inflammatory applications. This inhibition may help in the management of inflammatory diseases by modulating lipid mediators involved in inflammation.

Case Studies and Research Findings

- Anticonvulsant Activity : Research has demonstrated that thiazole derivatives can exhibit anticonvulsant properties. For instance, related compounds have been shown to have median effective doses significantly lower than standard medications, indicating a potential for developing new anticonvulsant therapies .

- Cytotoxicity Studies : A study highlighted that certain thiazole derivatives displayed IC values less than those of established drugs like doxorubicin against cancer cell lines such as HT29 (colon cancer) and MCF7 (breast cancer). This suggests that this compound may also possess similar properties warranting further investigation .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be contrasted with other thiazole derivatives:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4,5-Bis-(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole | Contains imidazole instead of a thiazole | Different biological activity profile |

| 4,5-Bis-(4-methoxyphenyl)-1H-indole | Indole ring present | Exhibits distinct biological activities |

These comparisons highlight the potential for diverse biological activities based on structural variations within the thiazole family.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine and its analogs?

The synthesis typically involves cyclization reactions under reflux conditions. For example, analogous thiazole derivatives are synthesized by refluxing precursors in polar aprotic solvents like DMSO or DMF. A representative protocol involves dissolving a hydrazide derivative in DMSO, refluxing for 18 hours, and purifying via recrystallization (e.g., water-ethanol mixtures yield light-yellow powders with ~65% efficiency) . Similar approaches using aryl isothiocyanates and amines in DMF under reflux for 4 hours are documented for related thiazole-amine systems .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): and NMR confirm substituent positions and electronic environments, as demonstrated for analogous thiadiazole-amine derivatives .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography: SHELX software is widely used for refining crystal structures. For example, thiadiazole derivatives are analyzed using SHELXL for small-molecule refinement, with data collection optimized for high-resolution or twinned crystals .

Q. What safety precautions are necessary when handling this compound?

Safety data sheets for structurally similar compounds classify acute toxicity under Category 4 (oral, dermal, inhalation). Recommended precautions include using fume hoods, personal protective equipment (PPE), and emergency protocols (e.g., contacting suppliers like Key Organics Limited for toxicity mitigation) .

Advanced Research Questions

Q. How can computational tools like Multiwfn enhance the analysis of this compound’s electronic properties?

Multiwfn enables detailed wavefunction analysis, including electrostatic potential mapping and electron localization function (ELF) studies. For example, it can visualize electron density distributions in the thiazole ring and methoxy substituents, aiding in understanding charge-transfer interactions or reactivity hotspots. Its efficiency in topology analysis (e.g., bond critical points) outperforms traditional methods .

Q. What strategies resolve contradictions in reported biological activity data for thiazole-amine derivatives?

Discrepancies in bioactivity (e.g., antiproliferative effects) may arise from variations in assay conditions (concentration, cell lines) or structural modifications. A systematic approach includes:

- Control Experiments: Replicating studies with standardized protocols (e.g., 30% formaldehyde treatment for derivative synthesis ).

- Structure-Activity Relationship (SAR) Analysis: Comparing substituent effects, as seen in 5-aryl-1,3,4-thiadiazoles, where electron-withdrawing groups enhance fungicidal activity .

- Data Normalization: Using internal standards (e.g., Table 1 in documents activity against multiple species, requiring normalization to baseline controls).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.